

# Application Notes and Protocols for JH-II-127 Immunofluorescence Staining

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## Compound of Interest

Compound Name: JH-II-127  
Cat. No.: B15583964

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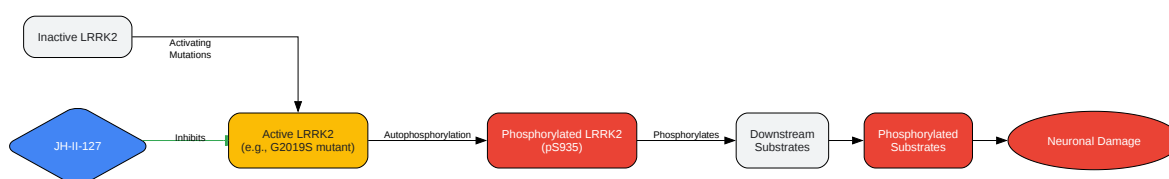
## Introduction

**JH-II-127** is a potent, selective, and orally bioavailable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Activating mutations in LRRK2 are linked to both familial and sporadic cases of Parkinson's disease, making it a key therapeutic target.[4] **JH-II-127** exhibits inhibitory activity against wild-type LRRK2 and several mutant forms, including G2019S and A2016T.[1][2][3][5] The mechanism of action involves the inhibition of LRRK2 kinase activity, which can be monitored by assessing the phosphorylation status of LRRK2 at key sites such as Serine 935 (S935).[1][2][5]

These application notes provide a detailed protocol for immunofluorescence (IF) staining to visualize the effect of **JH-II-127** on LRRK2 phosphorylation in cultured cells. The protocol outlines cell culture, inhibitor treatment, and a comprehensive immunofluorescence procedure.

## LRRK2 Signaling Pathway and Inhibition by JH-II-127

Mutations in the LRRK2 gene can lead to increased kinase activity, a contributing factor to neuronal damage in Parkinson's disease. **JH-II-127** acts by blocking the ATP-binding site of the LRRK2 kinase domain, thereby preventing the phosphorylation of LRRK2 and its downstream substrates. This inhibition is expected to rescue pathological phenotypes associated with hyperactive LRRK2.



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Caption: LRRK2 signaling pathway and the inhibitory action of **JH-II-127**.

## Quantitative Data Summary

The following tables provide a summary of recommended concentrations and incubation times for antibodies and reagents used in the immunofluorescence protocol.

Table 1: Reagent Concentrations

Reagent	Stock Concentration	Working Concentration	Solvent
JH-II-127	10 mM	0.1 - 1 $\mu$ M	DMSO
Paraformaldehyde (PFA)	16%	4%	PBS
Triton X-100	10%	0.1% - 0.5%	PBS
Bovine Serum Albumin (BSA)	10%	1% - 5%	PBS

Table 2: Antibody Dilutions and Incubation Times

Antibody	Application	Recommended Dilution	Incubation Time	Incubation Temperature
Anti-LRRK2 (Total)	IF/ICC	1:100 - 1:500	1-2 hours / Overnight	Room Temperature / 4°C
Anti-phospho-LRRK2 (pS935)	IF/ICC	1:50 - 1:200	1-2 hours / Overnight	Room Temperature / 4°C
Alexa Fluor conjugated Secondary Antibody	IF/ICC	1:500 - 1:1000	1 hour	Room Temperature
DAPI	Counterstain	1 $\mu$ g/mL	5 minutes	Room Temperature

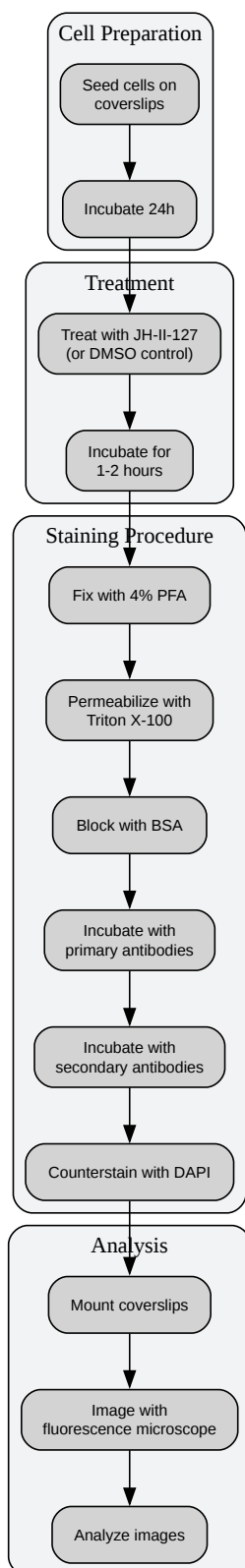
## Experimental Protocol: Immunofluorescence Staining

This protocol is designed for cultured cells grown on glass coverslips in a 24-well plate format.

## Materials

- Cells: HEK293T, SH-SY5Y, or other suitable cell line expressing LRRK2.
- Culture Medium: DMEM or other appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Reagents:
  - **JH-II-127**
  - Phosphate-Buffered Saline (PBS)
  - Paraformaldehyde (PFA)
  - Triton X-100
  - Bovine Serum Albumin (BSA)
  - DAPI
- Antibodies:
  - Primary antibodies: Rabbit anti-phospho-LRRK2 (pS935) and Mouse anti-LRRK2 (total).
  - Secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 594) and Goat anti-mouse IgG (Alexa Fluor 488).
- Equipment:
  - 24-well plates with sterile glass coverslips
  - Incubator (37°C, 5% CO<sub>2</sub>)
  - Fluorescence microscope

## Experimental Workflow



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